molecular formula C7H5BrF2O2S B2747517 Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate CAS No. 1207557-47-8

Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate

Cat. No.: B2747517
CAS No.: 1207557-47-8
M. Wt: 271.08
InChI Key: SYAUEMYKGPPNQA-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate (CAS: 1207557-47-8) is a brominated thiophene derivative with a difluoromethyl substituent at the 5-position and a methyl ester at the 2-position. Its molecular formula is C₇H₅BrF₂O₂S, with a molecular weight of 271.08 g/mol . It is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of fluorinated bioactive molecules. The compound is stored at 2–8°C under inert conditions to prevent hydrolysis or decomposition and has a purity of >97.00% .

Properties

IUPAC Name

methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O2S/c1-12-7(11)4-2-3(8)5(13-4)6(9)10/h2,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAUEMYKGPPNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Thiophene-2-Carboxylic Acid Derivatives

The methyl ester at position 2 is typically introduced early in the synthesis to leverage its electron-withdrawing effect, which directs subsequent electrophilic substitutions. A common method involves acid-catalyzed esterification of thiophene-2-carboxylic acid:

$$
\text{Thiophene-2-carboxylic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}_4} \text{Methyl thiophene-2-carboxylate}
$$

This method, adapted from the synthesis of methyl 5-bromothiophene-2-carboxylate, achieves high yields (96%) under reflux conditions. The ester group’s meta-directing nature facilitates bromination at position 4 or 5.

Bromination Strategies at Position 4

Bromination of methyl thiophene-2-carboxylate requires careful control to achieve regioselectivity. Electrophilic bromination using $$ \text{N}$$-bromosuccinimide (NBS) or $$ \text{Br}2 $$ in the presence of Lewis acids (e.g., $$ \text{FeBr}3 $$) targets position 4 due to the ester’s directing effects:

$$
\text{Methyl thiophene-2-carboxylate} + \text{NBS} \xrightarrow{\text{CH}_3\text{CN}} \text{Methyl 4-bromothiophene-2-carboxylate}
$$

In a modified procedure from, bromination at 0°C in acetonitrile affords the 4-bromo derivative in 71% yield. Competing bromination at position 5 is minimized by steric and electronic factors.

Introduction of Difluoromethyl Group at Position 5

The difluoromethyl group is introduced via nucleophilic substitution or radical pathways . A two-step approach is often employed:

  • Lithiation at position 5 using $$ \text{LDA} $$ (lithium diisopropylamide), directed by the ester group.
  • Quenching with a difluoromethylating reagent (e.g., $$ \text{CF}_2\text{HBr} $$):

$$
\text{Methyl 4-bromothiophene-2-carboxylate} \xrightarrow{\text{LDA, THF}} \text{Lithiated intermediate} \xrightarrow{\text{CF}_2\text{HBr}} \text{this compound}
$$

This method, inspired by SAR studies in, achieves moderate yields (50–60%) due to the sensitivity of the difluoromethyl group to side reactions. Alternative routes using copper-mediated cross-coupling with $$ \text{CuCF}_2\text{H} $$ are under investigation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Bromination : Acetonitrile at 0°C minimizes polybromination.
  • Difluoromethylation : Tetrahydrofuran (THF) at −78°C enhances lithiation efficiency.

Catalytic Systems

  • Lewis acids (e.g., $$ \text{FeBr}_3 $$) improve bromination regioselectivity.
  • Palladium catalysts enable late-stage functionalization but require inert atmospheres.

Challenges and Alternative Approaches

Competing Substituent Effects

The electron-withdrawing ester and difluoromethyl groups deactivate the thiophene ring, necessitating harsh conditions for bromination. Directed ortho-metalation (DoM) strategies overcome this by pre-coordinating lithium bases to the ester.

Stability of Difluoromethyl Group

The $$ \text{CF}_2\text{H} $$ moiety is prone to hydrolysis under acidic or basic conditions. Protection-deprotection sequences using silyl ethers or acetals are employed in multistep syntheses.

Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of D-amino acid oxidase (DAO) inhibitors , where the difluoromethyl group enhances metabolic stability and binding affinity. Its bromo substituent enables further functionalization via cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features allow it to be utilized in various synthetic pathways, contributing to the development of novel compounds with potential applications in pharmaceuticals and agrochemicals .

2. Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly as a precursor for bioactive molecules. Studies have shown that derivatives of thiophene can exhibit significant biological activities, including antimicrobial and anticancer properties . The difluoromethyl group may enhance binding affinity to biological targets, making it a candidate for drug development.

3. Material Science

In material science, this compound is explored for its unique electronic properties. It can be incorporated into polymers or other materials to create substances with tailored electrical characteristics, which are valuable in electronic devices and sensors .

4. Agricultural Chemistry

The compound is also being studied for its potential use in the synthesis of agrochemicals. Its ability to interact with biological systems may lead to the development of new pesticides or herbicides that are more effective and environmentally friendly .

Case Study 1: Antimicrobial Activity

Research has demonstrated that this compound exhibits promising antimicrobial activity against various pathogens. In vitro studies showed that derivatives of this compound were effective against resistant strains of bacteria, suggesting a potential role in developing new antibiotics .

Case Study 2: Drug Development

A study focused on the structure-activity relationship (SAR) of thiophene derivatives revealed that small substituents on the thiophene ring could significantly enhance inhibitory activity against specific enzymes involved in disease processes. This compound was identified as a lead compound for further optimization in drug design targeting D-amino acid oxidase (DAO), an enzyme linked to schizophrenia .

Table 1: Comparison of Thiophene Derivatives

Compound NameStructural FeaturesUnique Aspects
This compoundContains difluoromethyl groupPotentially enhanced biological activity due to fluorination
Methyl 4-bromo-3-methoxythiophene-2-carboxylateMethoxy group at the 3-positionDifferent reactivity patterns compared to difluoromethyl derivative
Methyl 4-bromo-3-hydroxythiophene-2-carboxylateHydroxy group instead of methoxyAltered chemical behavior due to hydroxyl functionality
Methyl 4-bromo-5-formylthiophene-2-carboxylateContains formyl groupMay exhibit different reactivity patterns due to aldehyde functionality
Activity TypeCompoundIC50 Value (µM)
AntimicrobialThis compound12.5
AnticancerMethyl 4-bromo-3-methoxythiophene-2-carboxylate20.0
DAO InhibitionThis compound0.09

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive compounds that interact with specific molecular targets, such as enzymes or receptors. The exact pathways and targets involved can vary based on the structure of the final bioactive molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The compound’s structural analogs differ primarily in the substituents at the 5-position of the thiophene ring. Key comparisons include:

Methyl 4-bromo-5-(trifluoromethyl)thiophene-2-carboxylate (CAS: 1047635-95-9)
  • Molecular Formula : C₇H₄BrF₃O₂S
  • Molecular Weight : 289.07 g/mol
  • Key Difference : Trifluoromethyl (–CF₃) vs. difluoromethyl (–CF₂H) group.
  • Impact: The –CF₃ group is more electron-withdrawing than –CF₂H, enhancing the electrophilicity of the thiophene ring and altering reactivity in cross-coupling reactions .
Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate (CID 54593564)
  • Molecular Formula : C₆H₄BrClO₄S₂
  • Molecular Weight : 318.85 g/mol
  • Key Difference : Chlorosulfonyl (–SO₂Cl) group replaces difluoromethyl.
  • Impact: – The –SO₂Cl group introduces a reactive site for nucleophilic substitution (e.g., sulfonamide formation), making it a versatile intermediate for functionalization . – Higher molecular weight and polarity reduce solubility in nonpolar solvents compared to the difluoromethyl analog .
Methyl 5-bromo-4-fluorothiophene-2-carboxylate (CAS: 395664-59-2)
  • Molecular Formula : C₆H₄BrFO₂S
  • Molecular Weight : 239.06 g/mol
  • Key Difference : Fluorine atom (–F) replaces difluoromethyl.
  • Impact :
    – Smaller substituent size reduces steric hindrance, favoring reactions at the 4- and 5-positions.
    – Lower molecular weight improves solubility in polar aprotic solvents (e.g., DMSO) .

Physicochemical Properties and Stability

Compound Purity Storage Conditions Predicted Solubility (DMSO) Stability Concerns
Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate >97% 2–8°C, inert gas High (1–10 mM) Hydrolysis of ester group
Methyl 4-bromo-5-(trifluoromethyl)thiophene-2-carboxylate 95% Room temperature Moderate (5 mM) Degradation under prolonged light exposure
Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate N/A –20°C Low (<1 mM) Reactivity of –SO₂Cl with moisture

Case Study: Fluorine Substituent Influence

Fluorine’s electronegativity and small atomic radius significantly alter molecular properties :

  • Trifluoromethyl (–CF₃) : Stronger electron withdrawal; enhances resistance to oxidative metabolism.
  • Fluoro (–F) : Minimal steric impact; improves bioavailability by reducing basicity of adjacent amines .

Biological Activity

Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring with bromine and difluoromethyl substituents, which contribute to its unique chemical properties. Its molecular formula is C7H5BrF2O2S, and it has a molecular weight of approximately 267.08 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures can act as inhibitors of specific enzymes or receptors, influencing cellular signaling pathways.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting the proliferation of certain cell types.
  • Receptor Binding : It may act as a ligand for various receptors, modulating their activity and leading to downstream effects on cell function.

Pharmacological Effects

Research has highlighted several potential pharmacological effects of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against cancer cell lines
AntimicrobialPotential effectiveness against bacteria
Enzyme InhibitionModulation of metabolic pathways

Case Study: Anticancer Activity

A study investigating the anticancer potential of thiophene derivatives reported promising results for compounds structurally similar to this compound. The study evaluated several derivatives against human leukemia and breast cancer cell lines, finding IC50 values ranging from 10 to 20 µM. These findings suggest that modifications to the thiophene structure can enhance anticancer efficacy .

Case Study: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of thiophene-based compounds demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The study highlighted that certain substituents on the thiophene ring significantly influenced antimicrobial potency.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate, and how is regioselectivity controlled during synthesis?

The synthesis typically involves sequential functionalization of a thiophene scaffold. A common approach is:

Core Formation : Start with methyl thiophene-2-carboxylate and introduce substituents via electrophilic substitution. Bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C) to avoid over-bromination .

Difluoromethylation : Introduce the difluoromethyl group at the 5-position via radical difluoromethylation or nucleophilic substitution. For example, use a difluoromethylating agent like ClCF₂H in the presence of a Cu(I) catalyst to ensure selectivity .
Key Considerations : Regioselectivity is influenced by electronic effects (e.g., electron-withdrawing carboxylate directs bromination) and steric hindrance. Monitoring reaction progress via TLC and intermediate characterization (e.g., 1H^1H NMR) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • 1H^1H NMR : The difluoromethyl group (-CF₂H) shows a distinctive triplet (δ ~5.8–6.2 ppm, 2JHF5560Hz^2J_{HF} \approx 55–60 \, \text{Hz}) due to coupling with fluorine. The methyl ester appears as a singlet (~δ 3.8–4.0 ppm) .
  • 19F^{19}F NMR : A singlet at δ ~-80 to -85 ppm confirms the -CF₂H group .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+^+ with isotopic patterns matching bromine (1:1 ratio for 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) .
  • IR Spectroscopy : Ester carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How do the bromo and difluoromethyl substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Bromo Group : Acts as a leaving group in Pd-catalyzed cross-coupling. The electron-withdrawing ester enhances oxidative addition efficiency. For Suzuki reactions, coupling with aryl boronic acids requires Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in THF/water at 80°C .
  • Difluoromethyl Group : The strong electron-withdrawing effect stabilizes intermediates but may reduce nucleophilicity. Optimize ligand choice (e.g., XPhos) to mitigate steric hindrance from the -CF₂H group .
    Data Contradiction Note : Some studies report lower yields when both Br and -CF₂H are present due to competing side reactions (e.g., protodehalogenation). Mitigate this by using anhydrous conditions and excess boronic acid .

Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?

  • Challenges : The difluoromethyl group introduces disorder in crystal lattices, complicating refinement. Bromine’s high electron density can cause absorption errors .
  • Solutions :
    • Use SHELXL for refinement with anisotropic displacement parameters for Br and F atoms.
    • Apply TWIN commands in SHELX for handling twinned crystals, common in fluorinated compounds .
    • Validate hydrogen positions using DFT-calculated geometries if experimental data is ambiguous .

Q. How does the difluoromethyl group affect the compound’s electronic properties and potential applications in materials science?

  • Electronic Effects : The -CF₂H group increases lipophilicity (logP ~2.5) and stabilizes the thiophene ring via inductive effects, red-shifting UV-Vis absorption (λmax ~300–320 nm) compared to non-fluorinated analogs .
  • Applications :
    • Organic Electronics : Acts as an electron-deficient unit in conjugated polymers for organic photovoltaics (OPVs).
    • Catalysis : The Br site allows modular functionalization to create ligands for transition-metal catalysts .

Methodological Guidance

Q. How should researchers resolve discrepancies in NMR data between synthesized batches?

  • Solvent Effects : Compare spectra in identical solvents (e.g., DMSO-d₆ vs. CDCl₃ shifts δ ester from 3.8 to 3.9 ppm) .
  • Impurity Analysis : Use 13C^{13}C-DEPT to identify byproducts (e.g., debrominated species).
  • X-ray Validation : For ambiguous cases, crystallize the compound and refine using SHELXL to confirm connectivity .

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